Ethyl 2-[({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}carbothioyl)amino]acetate
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Overview
Description
Ethyl 2-[({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}carbothioyl)amino]acetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, and a hydrazino group linked to a carbothioyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}carbothioyl)amino]acetate typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid. This can be achieved through halogenation and subsequent introduction of the trifluoromethyl group.
Hydrazino Group Introduction: The pyridine derivative is then reacted with hydrazine hydrate to form the hydrazino-pyridine intermediate.
Carbothioylation: The hydrazino-pyridine intermediate undergoes a reaction with carbon disulfide and an appropriate base to introduce the carbothioyl group.
Esterification: Finally, the compound is esterified with ethyl chloroacetate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}carbothioyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Amino or thio-substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-[({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}carbothioyl)amino]acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}carbothioyl)amino]acetate involves its interaction with specific molecular targets. The compound’s hydrazino and carbothioyl groups are key functional moieties that interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Ethyl 2-[({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}carbothioyl)amino]acetate can be compared with similar compounds such as:
Ethyl 2-[({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}carbothioyl)amino]acetate: Lacks the hydrazino group, resulting in different reactivity and biological activity.
Ethyl 2-[({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}carbamoyl)amino]acetate: Contains a carbamoyl group instead of a carbothioyl group, affecting its chemical properties and applications.
The unique combination of functional groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamothioylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N4O2S/c1-2-21-8(20)5-17-10(22)19-18-9-7(12)3-6(4-16-9)11(13,14)15/h3-4H,2,5H2,1H3,(H,16,18)(H2,17,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOQLZHDNHNXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)NNC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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